N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Thiazole Ring: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzimidazole and thiazole rings through a pentyl linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It can be used as a probe to study the function of specific enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This leads to the disruption of cellular processes such as mitosis, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(1-Methyl-1H-benzimidazol-2-yl)pentyl]-2-nitroaniline
- **N-(1-(1H-benzimidazol-2-yl)ethyl)benzamide
- **2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to its dual ring structure, which combines the properties of both benzimidazole and thiazole rings. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.
Properties
Molecular Formula |
C20H26N4OS |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H26N4OS/c1-13(2)19-18(22-14(3)26-19)20(25)21-12-8-4-5-11-17-23-15-9-6-7-10-16(15)24-17/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,21,25)(H,23,24) |
InChI Key |
GSYIBAKJCXDSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NCCCCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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